
聚甘油-3 癸酸酯
描述
Grossman's sealer is an ester of capric fatty acid with polyglycerol containing three glyceryl units. It is a versatile compound commonly used in the cosmetics and personal care industry due to its multifunctional properties. Grossman's sealer is a PEG-free, biodegradable, and water-soluble surfactant that enables clear final products. It is typically used in shampoos, body washes, shower gels, hand washes, and baby washes .
作用机制
Target of Action
Polyglyceryl-3 Caprate is primarily used as an emulsifier and surfactant in skincare and hair care formulations . It facilitates the blending of water and oil-based ingredients in products like creams, lotions, and shampoos .
Mode of Action
As an emulsifier, Polyglyceryl-3 Caprate works by reducing the surface tension between oil and water, allowing them to mix and form a stable emulsion . As a surfactant, it enhances the cleansing ability of formulations, ensuring thorough yet gentle cleansing .
Biochemical Pathways
Polyglyceryl-3 Caprate is synthesized through esterification, involving the reaction of glycerin with capric acid, a fatty acid derived from coconut or palm oil . This process results in the formation of a polyglycerol ester. Typically, three glycerin molecules react with one molecule of capric acid to produce Polyglyceryl-3 Caprate .
Pharmacokinetics
The pharmacokinetics of Polyglyceryl-3 Caprate in cosmetic applications primarily involve its interaction with the skin. It is generally considered safe for cosmetic use and has a low risk of causing irritation or allergic reactions . It is well-tolerated by most individuals, including those with sensitive skin .
Result of Action
Polyglyceryl-3 Caprate contributes to product texture and stability, imparting a smooth and luxurious feel upon application . It also enhances the overall efficacy and user experience of cosmetic products . Furthermore, it exhibits an improvement in barrier function as determined by Trans Epidermal Water Loss (TEWL) .
Action Environment
The action of Polyglyceryl-3 Caprate can be influenced by environmental factors such as pH and temperature. It is generally stable under a wide range of conditions, making it suitable for use in various cosmetic formulations .
科学研究应用
Grossman's sealer finds diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a surfactant and emulsifier, facilitating the blending of water and oil-based ingredients in various formulations. In biology and medicine, polyglyceryl-3 caprate is used in skincare and hair care products due to its gentle yet effective cleansing properties and ability to enhance product texture. It is also used in the formulation of shampoos, body washes, shower gels, hand washes, and baby washes .
生化分析
Biochemical Properties
Polyglyceryl-3 Caprate serves as an effective emulsifier, facilitating the blending of water and oil-based ingredients in skincare and hair care products like creams, lotions, and shampoos . As a surfactant, it enhances the cleansing ability of formulations, ensuring thorough yet gentle cleansing
Cellular Effects
Its mild nature makes it suitable for sensitive skin, providing a comfortable and non-irritating experience
准备方法
Grossman's sealer is synthesized through esterification, involving the reaction of glycerin with capric acid, a fatty acid derived from coconut or palm oil. Typically, three glycerin molecules react with one molecule of capric acid to produce polyglyceryl-3 caprate. The reaction is often catalyzed by acidic or basic conditions .
化学反应分析
Grossman's sealer primarily undergoes esterification reactions. The esterification process involves the reaction of glycerin with capric acid, resulting in the formation of a polyglycerol ester. This reaction is catalyzed by either acidic or basic conditions . The major product formed from this reaction is polyglyceryl-3 caprate itself.
相似化合物的比较
Grossman's sealer is similar to other polyglycerol esters, such as polyglyceryl-3 caprylate and polyglyceryl-3 caprate/caprylate/succinate. These compounds share similar surfactant and emulsifying properties, making them suitable for use in cosmetic formulations. polyglyceryl-3 caprate is unique in its ability to enhance product texture and stability, providing a smooth and luxurious feel upon application .
Similar compounds include:
- Polyglyceryl-3 caprylate
- Grossman's sealer/caprylate/succinate
Grossman's sealer stands out due to its mild nature, making it suitable for sensitive skin and providing a comfortable and non-irritating experience .
属性
InChI |
InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOWNCQODCNURD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH2+]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7664-93-9, 14808-79-8 | |
| Record name | Sulfuric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


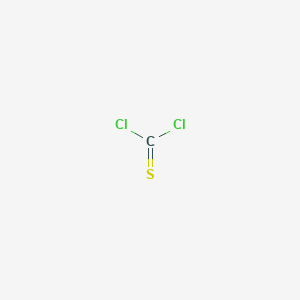
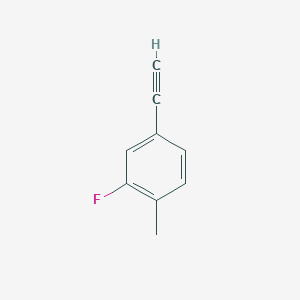
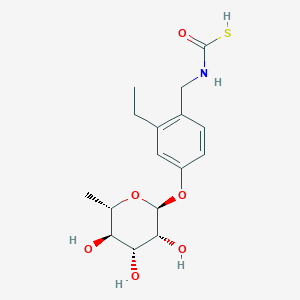
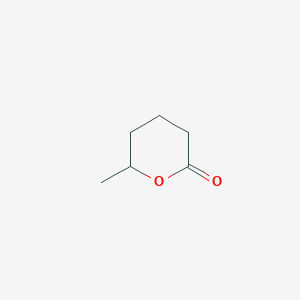


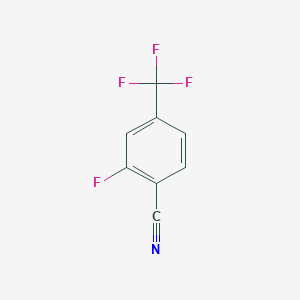
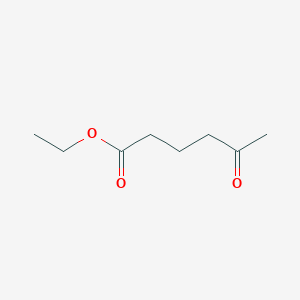
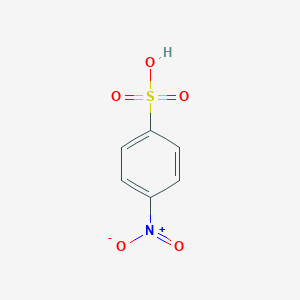
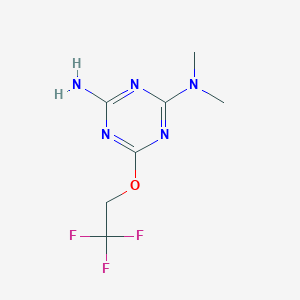
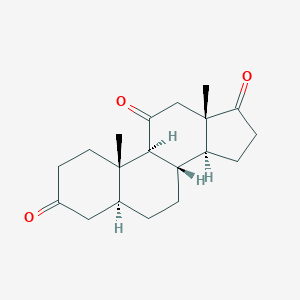
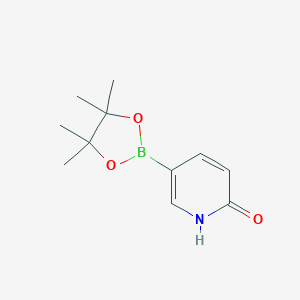

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B130375.png)
